molecular formula C15H21N3O5 B1377048 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate CAS No. 1412452-82-4

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

Cat. No.: B1377048
CAS No.: 1412452-82-4
M. Wt: 323.34 g/mol
InChI Key: MZLQNJKUOXNGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrido[4,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation. For example, substitution reactions may be carried out in polar solvents like ethanol or acetonitrile at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-D]pyrimidine derivatives, such as:

Uniqueness

What sets 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-O-tert-butyl 4-O-ethyl 2-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-5-22-12(19)11-9-8-18(14(21)23-15(2,3)4)7-6-10(9)16-13(20)17-11/h5-8H2,1-4H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLQNJKUOXNGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=O)NC2=C1CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 3
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 5
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 6
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.